Cas no 35942-56-4 (Maridomycin IV)

Maridomycin IV structure
Maridomycin IV structure
Nome del prodotto:Maridomycin IV
Numero CAS:35942-56-4
MF:C40H65NO16
MW:815.941214323044
CID:2001602
PubChem ID:6445461

Maridomycin IV Proprietà chimiche e fisiche

Nomi e identificatori

    • Maridomycin IV
    • [6-[6-[[(14E)-7-acetyloxy-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dim
    • AC1O62MT
    • Antibiotic B 5050D
    • BRN 1420208
    • Leucomycin V, 12,13-dihydro-12,13-epoxy-, 3-acetate 4(sup B)-propanoate, (12S,13S)-
    • LS-87908
    • Turimycin EA(sub 3)
    • [6-[6-[[(14E)-7-acetyloxy-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] propanoate
    • CHEBI:204122
    • 35942-56-4
    • (6-(6-(((14E)-7-acetyloxy-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-4,17-dioxabicyclo(14.1.0)heptadec-14-en-9-yl)oxy)-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl)oxy-4-hydroxy-2,4-dimethyloxan-3-yl) propanoate
    • 6-((6-(((14Z)-7-(acetyloxy)-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-4,17-dioxabicyclo(14.1.0)heptadec-14-en-9-yl)oxy)-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl)oxy)-4-hydroxy-2,4-dimethyloxan-3-yl propanoic acid
    • 6-[(6-{[(14Z)-7-(acetyloxy)-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy}-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl)oxy]-4-hydroxy-2,4-dimethyloxan-3-yl propanoic acid
    • Inchi: InChI=1S/C40H65NO16/c1-11-30(45)55-38-23(5)51-32(19-40(38,7)48)56-35-22(4)52-39(34(47)33(35)41(8)9)57-36-25(14-15-42)16-20(2)26(44)12-13-27-28(54-27)17-21(3)50-31(46)18-29(37(36)49-10)53-24(6)43/h12-13,15,20-23,25-29,32-39,44,47-48H,11,14,16-19H2,1-10H3/b13-12+
    • Chiave InChI: DOABXUMIXMOBRE-OUKQBFOZSA-N
    • Sorrisi: CCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC4C(O4)CC(OC(=O)CC(C3OC)OC(=O)C)C)O)C)CC=O)C)C

Proprietà calcolate

  • Massa esatta: 815.43033499g/mol
  • Massa monoisotopica: 815.43033499g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 17
  • Conta atomi pesanti: 57
  • Conta legami ruotabili: 13
  • Complessità: 1380
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 18
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 219Ų
  • XLogP3: 1
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm